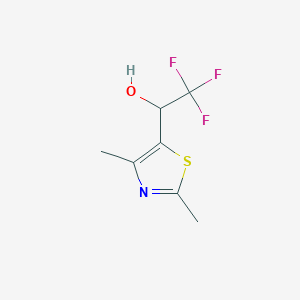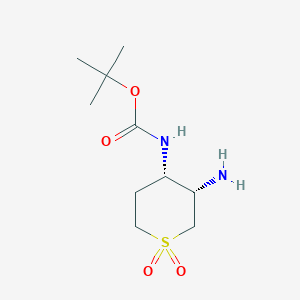
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloro group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-nitrophenol with 4-methyl-3-nitropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine can be compared with similar compounds, such as:
2-Chloro-4-methyl-3-nitropyridine: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
4-Chloro-3-nitrophenol: This compound has a similar nitro and chloro substitution pattern but differs in the position of the substituents and the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H9ClN2O3 |
|---|---|
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
2-chloro-4-(4-methyl-3-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-2-3-9(6-11(8)15(16)17)18-10-4-5-14-12(13)7-10/h2-7H,1H3 |
Clave InChI |
FRYLPVVYMDKEOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)
![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)




